![molecular formula C13H14N2O2 B1275075 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 848591-86-6](/img/structure/B1275075.png)

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Vue d'ensemble

Description

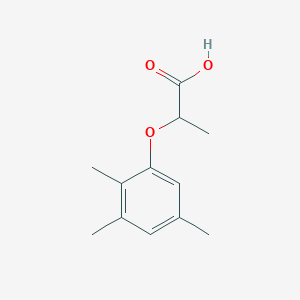

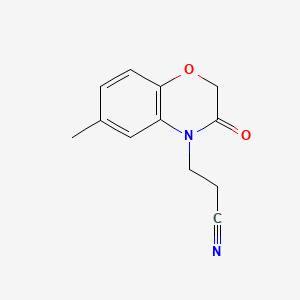

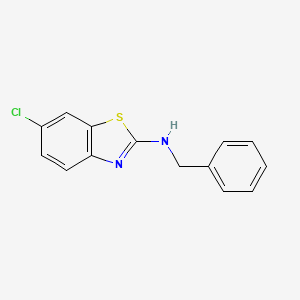

“5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a chemical compound with the molecular formula C13H14N2O2 . It has an average mass of 230.262 Da and a monoisotopic mass of 230.105530 Da .

Synthesis Analysis

The synthesis of “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” involves various methods. One method involves the condensation of carboxylic acid moiety with substituted amine i.e., 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . The reaction progress is usually monitored by TLC .Molecular Structure Analysis

The InChI code for “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is 1S/C13H14N2O2/c16-12-10-7-15 (8-11 (10)13 (17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2, (H,14,16,17)/t10-,11+ .Physical And Chemical Properties Analysis

The physical form of “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is solid . It has a melting point of 157 - 158 degrees Celsius .Applications De Recherche Scientifique

Sigma-2 Ligands in Medicinal Chemistry

- Application Summary : This compound is used in the discovery of novel, selective, functionalized sigma-2 ligands. The sigma-2 receptor was recently identified as the Transmembrane Protein 97 (TMEM97), which has been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

- Methods of Application : The compound is evaluated using in vitro sigma-2 and sigma-1 assays to determine their selectivity profiles, as well as a series of in vitro ADME assays .

- Results or Outcomes : The therapeutic utility of sigma-2 ligands is under investigation in numerous laboratories and ongoing clinical trials .

Synthesis of Octahydropyrrolo[3,4-c]pyrroles

- Application Summary : This compound is used in the synthesis of octahydropyrrolo[3,4-c]pyrroles by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles .

- Methods of Application : N-phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments. N-phthalimidoaziridines were heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .

- Results or Outcomes : The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups (the aziridine, oxadiazole, pyridine, and phthalimide moieties) making them potential active ingredients of medicines .

Pyrrole in Medicinal Hetero-aromatics

- Application Summary : Pyrrole, a component of “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione”, is a resourceful small molecule in key medicinal hetero-aromatics. It is known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

- Methods of Application : The compound is evaluated using in vitro assays to determine their activity profiles .

- Results or Outcomes : The therapeutic utility of pyrrole containing analogs is under investigation in numerous laboratories .

Synthesis of N-phthalimidoaziridines

- Application Summary : “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is used in the synthesis of N-phthalimidoaziridines .

- Methods of Application : The compound is heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .

- Results or Outcomes : The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups making them potential active ingredients of medicines .

Pyrrole in Therapeutically Active Compounds

- Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

- Methods of Application : The compound is evaluated using in vitro assays to determine their activity profiles .

- Results or Outcomes : The therapeutic utility of pyrrole containing analogs is under investigation in numerous laboratories .

Synthesis of N-phthalimidoaziridines

- Application Summary : “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is used in the synthesis of N-phthalimidoaziridines .

- Methods of Application : The compound is heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .

- Results or Outcomes : The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups making them potential active ingredients of medicines .

Safety And Hazards

The safety information for “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” includes GHS07 pictograms. The signal word is “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name |

5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFHBZBIKPEYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404319 | |

| Record name | 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

CAS RN |

848591-86-6 | |

| Record name | 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)